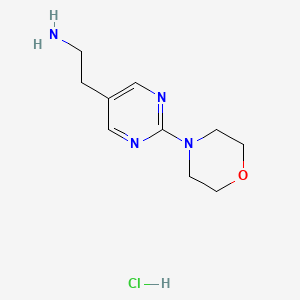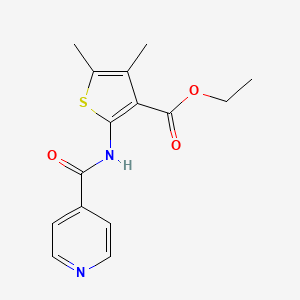
3-(2-Isobutylpiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isobutylpiperazin-1-YL)propanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of a piperazine ring substituted with an isobutyl group and a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isobutylpiperazin-1-YL)propanoic acid typically involves the reaction of piperazine with isobutyl bromide followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Isobutylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
3-(2-Isobutylpiperazin-1-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Isobutylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The isobutyl group and propanoic acid moiety can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: A similar compound with a piperazine ring and propanoic acid moiety but without the isobutyl group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another derivative with a methyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutyl group in 3-(2-Isobutylpiperazin-1-YL)propanoic acid distinguishes it from other piperazine derivatives. This structural feature can influence its chemical reactivity, biological activity, and potential applications. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and increasing its bioavailability.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
3-[2-(2-methylpropyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)7-10-8-12-4-6-13(10)5-3-11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
Clé InChI |
CDLOOAJMTXFSTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CNCCN1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14174300.png)




![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)


![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
